molecular formula C6H7ClN4 B11913528 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride CAS No. 63725-58-6

1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride

Cat. No.: B11913528
CAS No.: 63725-58-6
M. Wt: 170.60 g/mol
InChI Key: YTJXOZOTQVLFBN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine familyThe structure of this compound consists of a fused pyrazole and pyridine ring, which can exist in two tautomeric forms: 1H- and 2H-isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride can be compared with other pyrazolopyridine derivatives:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

63725-58-6

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-6-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-5-2-1-4-3-8-10-6(4)9-5;/h1-3H,(H3,7,8,9,10);1H

InChI Key

YTJXOZOTQVLFBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NN2)N.Cl

Origin of Product

United States

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